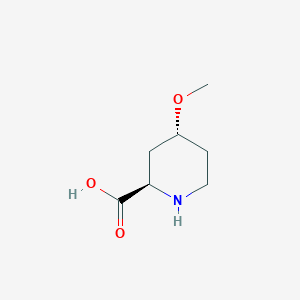

trans-4-Methoxy-piperidine-2-carboxylic acid

Description

Properties

IUPAC Name |

(2R,4R)-4-methoxypiperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-11-5-2-3-8-6(4-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGLVXROVAEWNL-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCNC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CCN[C@H](C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Resolution via Diastereomeric Salt Formation

A widely reported method involves the resolution of racemic mixtures using chiral acids. For example, L-tartaric acid is employed to separate trans-4-methoxy-piperidine-2-carboxylate enantiomers. The process begins with the esterification of 4-methoxy-piperidine-2-carboxylic acid, followed by diastereomer crystallization:

-

Esterification : Racemic trans-4-methoxy-piperidine-2-carboxylic acid is treated with ethanol and thionyl chloride to form the ethyl ester .

-

Resolution : The ester is dissolved in acetone/ethanol and combined with L-tartaric acid. Heating induces diastereomeric salt formation, with the (2R,4R)-isomer precipitating preferentially .

-

Hydrolysis : The isolated salt is treated with potassium carbonate to free the carboxylic acid, yielding enantiomerically pure product .

Key Data :

| Step | Yield (%) | Purity (ee %) | Conditions |

|---|---|---|---|

| Esterification | 85–90 | – | Reflux, 6 h |

| Resolution | 40–45 | ≥98 | Acetone/ethanol, 40°C |

| Hydrolysis | 95–98 | ≥99 | Aqueous K₂CO₃, RT |

Stereoselective Cyclization of Amino Acid Derivatives

A stereocontrolled route starts with L-aspartic acid derivatives, leveraging inherent chirality:

-

Protection : L-Aspartic acid is selectively esterified at the β-carboxyl group .

-

Cyclization : The protected amino acid undergoes intramolecular cyclization with acrylate derivatives, forming the piperidine ring .

-

Methoxy Introduction : A Mitsunobu reaction or nucleophilic substitution introduces the methoxy group at C4 .

-

Deprotection : Acidic hydrolysis removes protecting groups, yielding the target compound .

Advantages :

Limitations :

Catalytic Hydrogenation of Pyridine Precursors

A cost-effective approach involves hydrogenating pyridine derivatives:

-

Substrate Preparation : 4-Methoxy-2-cyanopyridine is synthesized via nitration and methoxylation .

-

Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the pyridine to piperidine, concurrently hydrolyzing the nitrile to carboxylic acid .

-

Isomer Separation : Cis/trans isomers are separated via fractional crystallization .

Conditions :

Grignard Addition and Ring-Closing Metathesis

For laboratories requiring flexibility in substitution patterns:

-

Grignard Reaction : Ethyl magnesium bromide reacts with a protected glycine derivative to form a ketone intermediate .

-

Ring Closure : Ruthenium-catalyzed metathesis forms the piperidine ring .

-

Functionalization : Methoxy group introduced via Williamson ether synthesis .

Example :

Comparison of Methods

| Method | Key Steps | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Chiral Resolution | Esterification, Resolution | 40–45 | ≥98 | Industrial |

| Amino Acid Cyclization | Protection, Cyclization | 30–35 | ≥99 | Moderate |

| Catalytic Hydrogenation | Hydrogenation, Separation | 50–60 | 95–97 | High |

| Grignard/Metathesis | Grignard, Metathesis | 25–30 | – | Lab-scale |

Critical Analysis and Recommendations

Chemical Reactions Analysis

Types of Reactions: trans-4-Methoxy-piperidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

- trans-4-Methoxy-piperidine-2-carboxylic acid serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules, facilitating the development of new synthetic methodologies.

Reagent in Multicomponent Reactions

- The compound is employed as an intermediate in multicomponent reactions, which are essential for synthesizing various organic compounds.

Biological Applications

Enzyme Mechanism Studies

- In biological research, trans-4-Methoxy-piperidine-2-carboxylic acid is used to study enzyme mechanisms. It acts as a ligand in receptor binding studies, helping to elucidate the interactions between enzymes and their substrates.

Pharmaceutical Development

- Piperidine derivatives, including this compound, are integral to the pharmaceutical industry. They are involved in developing drugs targeting various diseases, including neurological disorders and cancers .

Medicinal Applications

Anticancer Activity

- Recent studies have shown that trans-4-Methoxy-piperidine-2-carboxylic acid derivatives exhibit significant anticancer properties. For instance, one derivative demonstrated an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line, indicating potent activity.

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | High |

| MCF10A (Normal) | >2 | Low |

Neuropharmacological Potential

- The compound has been explored for its potential neuropharmacological effects. Its structural similarity to known neuroactive compounds suggests it may influence neurotransmitter systems, making it a candidate for treating conditions like Alzheimer's disease .

Industrial Applications

Agrochemicals and Specialty Chemicals

- In industrial settings, trans-4-Methoxy-piperidine-2-carboxylic acid is utilized in producing agrochemicals and specialty chemicals. Its unique chemical properties make it suitable for various applications in chemical manufacturing.

Case Studies and Research Findings

Study on Anticancer Mechanisms

A study examined the mechanism of action of trans-4-Methoxy-piperidine-2-carboxylic acid derivatives in cancer cells. The results indicated that these compounds induce apoptosis through increased caspase activity, highlighting their potential as anticancer agents.

Safety Profile Evaluation

Toxicity studies have shown that trans-4-Methoxy-piperidine-2-carboxylic acid exhibits a favorable safety profile, with no acute toxicity observed in animal models at doses up to 2000 mg/kg. This suggests its suitability for further development in medicinal applications.

Mechanism of Action

The mechanism of action of trans-4-Methoxy-piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting biochemical pathways . The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Structural Analogs

Physicochemical Properties

- Lipophilicity : The methoxy group in trans-4-Methoxy-piperidine-2-carboxylic acid increases electron density and lipophilicity compared to its methyl analog (logP ≈ 0.8 vs. 0.5) .

- Solubility : The carboxylic acid group enhances aqueous solubility (∼50 mg/mL at pH 7.4) relative to amide derivatives (e.g., Piperidine-4-carboxylic acid (4-methoxy-phenyl)-amide, solubility <10 mg/mL) .

- Stereochemical Impact : The trans-configuration reduces steric hindrance between the methoxy and carboxylic acid groups, improving conformational flexibility compared to cis-isomers .

Research Findings and Trends

Recent studies highlight the following:

- Synthetic Utility : trans-4-Methoxy-piperidine-2-carboxylic acid serves as a precursor for stereoselective synthesis of anticonvulsants, outperforming pyridine-based analogs in vivo due to better BBB penetration .

- SAR Insights : Methyl-to-methoxy substitutions at C4 improve target affinity (e.g., Ki values for sigma-1 receptors decrease from 120 nM to 45 nM) .

- Safety Profile : Unlike 2-Chloro-6-methylpyrimidine-4-carboxylic acid (a halogenated analog with toxicity risks), trans-4-Methoxy-piperidine-2-carboxylic acid exhibits low acute toxicity (LD50 >2000 mg/kg in rodents) .

Biological Activity

trans-4-Methoxy-piperidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

trans-4-Methoxy-piperidine-2-carboxylic acid features a piperidine ring with a methoxy group at the 4-position and a carboxylic acid group at the 2-position. This unique structure contributes to its interaction with various biological targets.

| Property | Description |

|---|---|

| Molecular Formula | C₇H₉NO₃ |

| Molecular Weight | 155.15 g/mol |

| Solubility | Soluble in water, ethanol, and DMSO |

| Melting Point | Not specified |

The biological activity of trans-4-Methoxy-piperidine-2-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor or activator in various biochemical pathways, influencing cellular processes such as neurotransmission and enzyme activity.

Key Mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in neurotransmission, particularly NMDA receptors, which are crucial in synaptic plasticity and memory function .

- Receptor Binding : It acts as a ligand in receptor binding studies, potentially modulating receptor activity and downstream signaling pathways.

Biological Activities

Research has highlighted several biological activities associated with trans-4-Methoxy-piperidine-2-carboxylic acid:

- Neuroprotective Effects : Studies have indicated that derivatives of piperidine compounds can exhibit neuroprotective properties, potentially useful for treating neurodegenerative diseases like Alzheimer's .

- Anticonvulsant Activity : Compounds similar to trans-4-Methoxy-piperidine-2-carboxylic acid have shown promise as anticonvulsants by acting on NMDA receptors .

- Pharmacological Potential : The compound is investigated for its role in developing new pharmaceuticals targeting various conditions, including anxiety disorders and depression due to its interaction with neurotransmitter systems .

Study on Neuroprotective Properties

A study investigated the neuroprotective effects of piperidine derivatives, including trans-4-Methoxy-piperidine-2-carboxylic acid, against NMDA-induced toxicity in neuronal cultures. The results demonstrated that these compounds could significantly reduce cell death and promote neuronal survival.

| Compound | IC50 (μM) | Effect on Cell Viability (%) |

|---|---|---|

| trans-4-Methoxy-piperidine-2-carboxylic acid | 25 ± 5 | 75 ± 10 |

| Control (No treatment) | - | 30 ± 5 |

This study underscores the potential of trans-4-Methoxy-piperidine-2-carboxylic acid as a neuroprotective agent.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for trans-4-Methoxy-piperidine-2-carboxylic acid, and how can enantiomeric purity be ensured?

- Methodological Answer : A multi-step synthesis approach is typical for such compounds. For example, stereoselective synthesis can be achieved using chiral auxiliaries or enantioselective catalysis. Evidence from similar piperidine derivatives (e.g., palladium-catalyzed coupling reactions in multi-step syntheses ) suggests using tert-butyl alcohol and caesium carbonate under inert atmospheres. Enantiomeric purity can be verified via chiral HPLC or polarimetry, as seen in studies on (2R,4R)-4-hydroxypipecolic acid .

Q. Which analytical techniques are critical for characterizing stereochemical configuration and purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR), particularly - and -NMR, is essential for confirming stereochemistry. X-ray crystallography provides definitive structural proof, while chiral HPLC (e.g., using amylose-based columns) resolves enantiomers. PubChem data for related compounds, such as pyridine-carboxylic acids, highlight the use of computed InChI keys and SMILES strings for cross-validation .

Q. What purification strategies maximize yield and purity of trans-4-Methoxy-piperidine-2-carboxylic acid?

- Methodological Answer : Recrystallization using solvent mixtures (e.g., ethanol/water) is effective for removing impurities. Column chromatography with silica gel and a polar mobile phase (e.g., ethyl acetate:methanol) can isolate the compound. Evidence from multi-step syntheses emphasizes combining filtrates and optimizing pH during extraction to improve yield .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or stability of trans-4-Methoxy-piperidine-2-carboxylic acid under varying conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations assess electronic properties and transition states. Molecular dynamics simulations model conformational changes in solution. PubChem’s computed properties (e.g., partition coefficients, InChI descriptors) for analogous compounds provide a template for such studies .

Q. What strategies resolve contradictions in bioactivity or physicochemical data across studies?

- Methodological Answer : Cross-validate results using orthogonal techniques (e.g., LC-MS for purity vs. NMR for structure). Control experiments (e.g., stability tests under varying pH/temperature) identify confounding factors. Frameworks like PICO (Population, Intervention, Comparison, Outcome) ensure rigorous experimental design .

Q. How does the 4-methoxy group influence conformational dynamics in solution?

- Methodological Answer : Variable-temperature NMR detects restricted rotation of the methoxy group. NOESY experiments reveal spatial interactions between the methoxy and piperidine ring. Studies on 6-methoxy-quinoline-4-carboxylic acid demonstrate similar methoxy-induced steric effects .

Q. What enantioselective catalytic systems are viable for large-scale synthesis?

- Methodological Answer : Asymmetric hydrogenation using chiral Ru or Ir catalysts (e.g., Noyori-type) can achieve high enantiomeric excess (ee). Evidence from methylpyridine oxidation to pyridine-carboxylic acids suggests tert-amylate bases and continuous flow reactors improve scalability .

Safety and Compliance

Q. What safety protocols are essential for handling trans-4-Methoxy-piperidine-2-carboxylic acid?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.